molecular formula C21H24F2N2O B2689114 3,4-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955592-43-5

3,4-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No.: B2689114
CAS No.: 955592-43-5
M. Wt: 358.433
InChI Key: FVWITCCWTLOLQR-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a benzamide derivative featuring a 3,4-difluorobenzoyl group linked to a 1-propyl-substituted tetrahydroquinoline ethylamine scaffold. The propyl group on the tetrahydroquinoline may influence conformational flexibility and hydrophobicity compared to shorter alkyl chains or aromatic substituents .

Properties

IUPAC Name

3,4-difluoro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N2O/c1-2-11-25-12-3-4-16-13-15(5-8-20(16)25)9-10-24-21(26)17-6-7-18(22)19(23)14-17/h5-8,13-14H,2-4,9-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWITCCWTLOLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Moiety: The tetrahydroquinoline structure can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation using propyl halides under basic conditions.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4-difluorobenzoic acid with an appropriate amine to form the amide bond.

    Linking the Tetrahydroquinoline to the Benzamide: The final step involves coupling the tetrahydroquinoline derivative with the benzamide core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.

    Substitution: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-Difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms can enhance binding affinity and selectivity, while the tetrahydroquinoline moiety can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Benzamide Substituents

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Substituents: Benzoyl group with 3,4-dimethoxy phenethylamine. Physical Properties: 80% yield, melting point (mp) 90°C . Relevance: Demonstrates how electron-rich aromatic systems (methoxy vs. difluoro) affect synthetic yields and stability.
  • 2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D): Substituents: 2-Hydroxybenzamide with 3,4-dimethoxy phenethylamine. Physical Properties: 34% yield, mp 96°C . Relevance: Highlights the impact of polar substituents on solubility and synthetic challenges.

Tetrahydroquinoline-Based Analogues

  • (±)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 35): Substituents: Thiophene-2-carboximidamide linked to a methylpyrrolidinyl-tetrahydroquinoline. Key Differences: The thiophene-carboximidamide group introduces aromatic heterocyclic diversity, while the methylpyrrolidinyl side chain enhances basicity. Stereochemical Insights: Enantiomers showed distinct retention times (2.42 min for S-isomer; 3.30 min for R-isomer) and optical rotations ([α] = −18.0° for S-isomer), underscoring the role of chirality in pharmacokinetics . Relevance: Demonstrates how heterocyclic modifications and stereochemistry influence separation and biological activity.
  • 3-Fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide: Substituents: Single fluorine on benzamide, piperidinyl side chain. The piperidinyl group increases steric bulk compared to the target’s propyl substituent . Relevance: Illustrates the balance between fluorine count and side-chain conformation in drug design.

Heterocyclic and Thioether Derivatives

  • N-[2-(3-Cyano-2-pyridinylamino)ethyl]-2-[(2-thienylmethyl)thio]benzamide (Compound 15): Substituents: Thienylmethylthio group and cyano-pyridinylamine. Relevance: Emphasizes the role of sulfur-containing groups in modulating bioavailability and target engagement.
  • 2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-(3,5-dichloro-2-pyridinylamino)ethyl]benzamide (Compound 45): Substituents: Oxadiazole-thioether and dichloropyridinylamine. Key Differences: The oxadiazole ring enhances metabolic resistance, while chlorine atoms provide steric and electronic bulk . Relevance: Highlights trade-offs between metabolic stability and substituent complexity.

Comparative Data Table

Compound Name Key Substituents Yield (%) Melting Point (°C) Notable Features
Target Compound 3,4-Difluoro, 1-propyl-THQ N/A N/A High electronegativity, lipophilic side chain
Rip-B 3,4-Dimethoxybenzamide 80 90 Electron-rich aromatic system
Rip-D 2-Hydroxybenzamide 34 96 Acidic hydroxyl group
Compound 35 (S-isomer) Thiophene-2-carboximidamide, methylpyrrolidinyl N/A N/A Chiral separation, optical activity
3-Fluoro Analogue Monofluoro, piperidinyl N/A N/A Reduced electronegativity, increased bulk
Compound 45 Oxadiazole-thioether, dichloropyridine N/A N/A Metabolic stability, steric hindrance

Key Research Findings

Substituent Effects :

  • Fluorine atoms in the target compound enhance electronegativity and metabolic stability compared to methoxy or hydroxyl groups in Rip-B and Rip-D .
  • Thiophene and oxadiazole heterocycles in analogues (e.g., Compound 35, 45) introduce unique electronic profiles and resistance to enzymatic degradation .

Stereochemical Influence :

  • Enantiomers of Compound 35 exhibited distinct chromatographic retention and optical rotations, suggesting chirality-dependent biological interactions .

Side-Chain Modifications: The propyl group on the target’s tetrahydroquinoline may optimize hydrophobicity compared to methyl (Compound 35) or piperidinyl () substituents .

Synthetic Challenges :

  • Lower yields in Rip-D (34%) compared to Rip-B (80%) highlight the difficulty of introducing polar groups like hydroxyl .

Biological Activity

3,4-Difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C19H22F2N2O
  • Molecular Weight : 340.39 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interaction with phosphodiesterase enzymes and potential anti-inflammatory effects.

  • Phosphodiesterase Inhibition : The compound acts as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound may enhance cAMP levels, leading to reduced inflammation and improved respiratory function .
  • Anti-inflammatory Effects : In vitro studies have shown that compounds similar to this compound can decrease the activation of inflammatory cells like eosinophils and neutrophils. This suggests potential therapeutic applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

In Vitro Studies

  • PDE4 Inhibition : A study demonstrated that related compounds exhibited IC50 values ranging from 140 nM to 550 nM for PDE4 inhibition in various assays. These findings indicate a strong affinity for the target enzyme .
  • Cell-Based Assays : In cellular models, these compounds reduced inflammatory markers and showed promise in modulating immune responses .

In Vivo Studies

  • Animal Models : Research involving ovalbumin-induced asthmatic mice revealed that administration of PDE4 inhibitors led to significant reductions in airway hyperreactivity and improved lung histology. For example, an ED50 of 18.3 mg/kg was noted for effective dosage in these models .

Case Studies

  • Asthma Treatment : In a controlled study using asthmatic mice models treated with PDE4 inhibitors similar to our compound, researchers observed a marked decrease in methacholine-induced airway constriction. The treatment also correlated with decreased eosinophil peroxidase activity in lung tissues .
  • Chronic Inflammation : Another study highlighted the efficacy of PDE4 inhibitors in reducing lipopolysaccharide-induced neutrophilia both in vitro and in vivo, suggesting a broad anti-inflammatory potential for this class of compounds .

Data Table

Study TypeModel UsedKey Findings
In VitroEnzyme AssayIC50 values between 140 nM - 550 nM for PDE4 inhibition
In VivoOvalbumin-induced Asthmatic MiceED50 = 18.3 mg/kg; reduced airway hyperreactivity
In VivoLipopolysaccharide-treated MiceDecreased neutrophil counts; improved inflammation markers

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